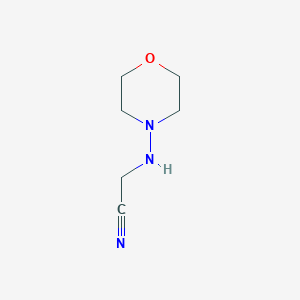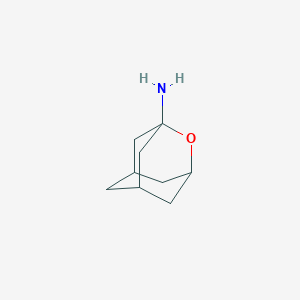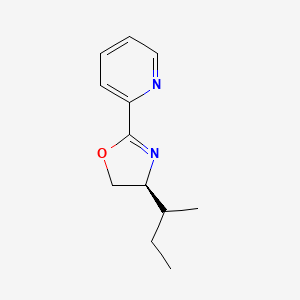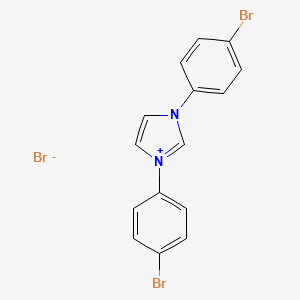
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide
Vue d'ensemble
Description
“1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide” is a type of imidazolium-based compound . Imidazolium-based compounds are often used in the synthesis of porous organic polymers .
Synthesis Analysis
Imidazolium-based compounds like “this compound” can be synthesized through various reactions . For example, a series of imidazolium-based porous organic polymers was synthesized through Yamamoto reaction of 1,3-bis(4-bromophenyl)imidazolium bromide and tetrakis(4-bromophenyl)ethylene .Applications De Recherche Scientifique
Brominated Flame Retardants
Studies on novel brominated flame retardants (NBFRs) like 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide, detail their occurrence in various environments including indoor air, dust, and consumer goods. These compounds, due to their bromine content, are critical for understanding environmental fate, toxicity, and their role in flame retardation processes in materials. The research highlights the need for further investigation into their environmental impact and effectiveness in consumer products (Zuiderveen, Slootweg, & de Boer, 2020).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, to which this compound is structurally related, have been reviewed for their antitumor activities. The review encompasses various imidazole compounds, highlighting their potential in the search for new antitumor drugs due to their diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis and Transformation of Imidazole Derivatives
Research on the synthesis and chemical transformation of imidazole derivatives, including phosphorylated versions, provides insights into the chemical and biological properties of these compounds. Such studies are foundational for the development of new pharmaceuticals and materials with potential applications ranging from agriculture to medicine (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Biocompatibility of Copolyesters
The investigation into the biocompatibility of biscoumarin-based copolyesters, which shares the theme of brominated and imidazole-derived compounds' utility in materials science, suggests potential biomedical applications of this compound in developing biocompatible materials (Narendran & Nanthini, 2015).
Environmental and Health Impacts
A critical review on non-PBDE halogenated fire retardants, including brominated dioxins, underscores the environmental and health impacts of brominated compounds. This body of research necessitates the thorough examination of compounds like this compound for their safety and ecological effects (Hsu et al., 2018).
Propriétés
IUPAC Name |
1,3-bis(4-bromophenyl)imidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNSNSXMWZQSTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Br)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





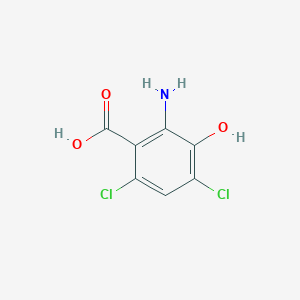

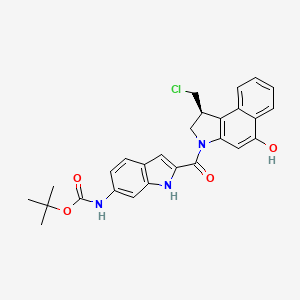
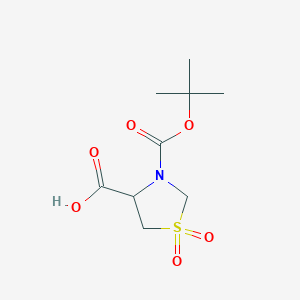
![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)
